N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfur-containing 1,2,4-triazole acetamide derivatives, characterized by a triazole core substituted with a pyrrole ring, a propyl chain, and a sulfanyl-acetamide linkage to a 4-methoxyphenyl group. The structural features—particularly the triazole ring’s electron-rich nature and the sulfanyl group’s role in hydrogen bonding—are critical for interactions with biological targets, such as enzymes or receptors . The 4-methoxyphenyl moiety may enhance solubility and metabolic stability compared to non-polar substituents, as seen in related compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-6-16-20-21-18(23(16)22-11-4-5-12-22)26-13-17(24)19-14-7-9-15(25-2)10-8-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBZTVZFWMMSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features, including a methoxyphenyl group, a triazole ring, and a sulfanyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 414.5 g/mol. The presence of the triazole ring is significant due to its established pharmacological properties, including antifungal and antimicrobial activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, derivatives of triazole compounds have been documented to display significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal action |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Triazole derivatives are known to interact with cellular mechanisms involved in cancer progression. Preliminary studies indicate that this compound may inhibit specific metabolic pathways associated with tumor growth .
The biological activity of this compound is largely attributed to the interaction of its functional groups with biological targets. The triazole ring is known for its ability to bind to enzymes or receptors that play critical roles in various disease processes. This binding can lead to modulation of pathways involved in inflammation and cell proliferation .
Case Studies
Several studies have explored the biological activity of similar compounds within the same class:
- Antibacterial Efficacy : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .
- Antifungal Properties : Another investigation highlighted the antifungal efficacy of triazole derivatives against Candida species, suggesting that modifications in the side chains could enhance their activity against resistant fungal strains .
- Anticancer Potential : Research focusing on related triazole compounds has indicated promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring, a sulfanyl group, and an acetamide moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the use of specific catalysts and solvents to optimize yield and purity. The following table summarizes key aspects of its synthesis:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Triazole derivative | Heat, solvent A |
| 2 | Sulfanylation | Sulfur source | Room temperature |
| 3 | Acetylation | Acetic anhydride | Reflux |
Antimicrobial Properties
Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. N-(4-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its efficacy against various bacterial strains. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
Anticancer Potential
The compound is also being investigated for its anticancer properties. A study highlighted its ability to inhibit tumor growth in multicellular spheroids, suggesting a potential role in cancer therapy . The mechanism of action may involve the modulation of specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.
Pharmacological Applications
The pharmacological potential of this compound extends to:
- Anti-inflammatory Agents : Its structural components may allow it to act as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
- Antifungal Agents : Given the known activity of triazoles against fungal pathogens, this compound may also serve as a lead for developing new antifungal therapies.
Antimicrobial Efficacy Study
In a recent study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of S. aureus and showed significant inhibition zones compared to control samples .
Cancer Therapeutics Research
A comprehensive screening of drug libraries identified this compound as a novel anticancer agent through its action on multicellular spheroids. The findings suggest that it could be further developed into a therapeutic candidate for specific types of cancers .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the triazole ring and the acetamide-linked aryl group. Key comparisons include:
- Pyrrole vs.
- Propyl Chain : The 5-propyl group in the target compound may enhance lipophilicity compared to shorter chains (e.g., ethyl in OLC-12), influencing membrane permeability .
Anti-Exudative Activity
- The furan-triazole acetamide derivatives (e.g., ) exhibit significant anti-exudative activity (67–72% inhibition at 10 mg/kg), comparable to diclofenac sodium (8 mg/kg). The target compound’s pyrrole substituent may modulate this activity via enhanced anti-inflammatory interactions .
Orco Agonist Activity
- OLC-12 and VUAA-1 act as olfactory receptor (Orco) agonists, with EC₅₀ values in the micromolar range . The target compound’s 4-methoxyphenyl group may reduce efficacy in this context due to steric hindrance.
Antiproliferative Activity
- Hydroxyacetamide-triazole derivatives (e.g., ) show antiproliferative effects against cancer cell lines (IC₅₀: 12–18 µM). The absence of a hydroxy group in the target compound suggests divergent mechanisms.
Physicochemical and Spectral Properties
Melting Points and Yields
Spectral Data
- IR Spectroscopy : The target compound’s C=O stretch (expected ~1669 cm⁻¹) and N-H stretch (~3243 cm⁻¹) align with triazole-acetamide derivatives .
- ¹H NMR : Pyrrole protons in the target compound would resonate at δ 6.2–6.8 ppm, distinct from furan’s δ 7.2–7.5 ppm in .
Structural Analysis Tools
Crystallographic studies of related compounds (e.g., ) use SHELX and ORTEP-III for refinement and visualization. For the target compound, these tools would clarify bond angles (e.g., C-S-C in the sulfanyl group) and intermolecular interactions (e.g., H-bonding via the acetamide moiety).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
